2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Overview
Description
2,6-Dichloro-5-fluoronicotinamide is a fluorinated pharmaceutical intermediate compound . It is used in the synthesis of Sotorasib and AMG 510 , which are used for the treatment of KRAS-mutated solid tumours including non-small cell lung cancer (NSCLC) and colorectal cancer .
Synthesis Analysis
The synthesis of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide involves a multistep process. The process involves the reaction of 3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2,6-dichloro-5-fluoronicotinoyl chloride.Molecular Structure Analysis
The molecular formula of this compound is C6H3Cl2FN2O . The molecular weight is not directly mentioned in the search results.Mechanism of Action
Target of Action
The primary target of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is the RAS GTPase family . This family of proteins plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the RAS GTPase family . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell signaling pathways .
Biochemical Pathways
The affected pathways primarily involve cell signaling, growth, and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells with KRAS mutations .
Pharmacokinetics
The compound’s fluorinated structure may enhance its bioavailability and stability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation in KRAS-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other compounds or substances in the environment can potentially interact with this compound and affect its activity . .
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBMORMRCSKHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.